(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine
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Overview
Description
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . It is characterized by the presence of a cyclobutyl ring, a methanamine group, and a methylsulfonyl group. This compound is typically a colorless to pale yellow liquid .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is used as an intermediate in organic synthesis for the preparation of other compounds. It may also serve as a catalyst or a surfactant in certain chemical reactions .
Biology and Medicine: its structural features suggest it could be explored for use in drug development or as a biochemical probe .
Industry: In industrial settings, this compound may be used as a reaction condition modifier or as an intermediate in the production of other chemicals .
Mechanism of Action
The specific mechanism of action for (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved may include those related to its functional groups, such as the methanamine and methylsulfonyl groups .
Comparison with Similar Compounds
Cyclobutanemethanamine: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(1-(2-(Methylthio)ethyl)cyclobutyl)methanamine: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and applications.
Uniqueness: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is unique due to the presence of both a cyclobutyl ring and a methylsulfonyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
[1-(2-methylsulfonylethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3 |
InChI Key |
NEEKFTAOXJKJJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCC1)CN |
Origin of Product |
United States |
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